molecular formula C13H16BF4NS2 B8234514 C13H16BF4NS2

C13H16BF4NS2

Cat. No.: B8234514
M. Wt: 337.2 g/mol
InChI Key: KAAWMBJRUXHMMX-UHFFFAOYSA-N
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Description

The compound with the molecular formula C13H16BF4NS2 is a boron-containing organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C13H16BF4NS2 typically involves the use of boron reagents in a Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it a popular choice for forming carbon-carbon bonds. The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

C13H16BF4NS2: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form boron-containing oxidation products.

    Reduction: Reduction reactions can convert the compound into different boron-containing reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-containing alcohols or ketones, while reduction may produce boron-containing alkanes or alkenes.

Scientific Research Applications

C13H16BF4NS2: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.

    Biology: Investigated for its potential use in biological labeling and imaging due to its boron content.

    Medicine: Explored for its potential therapeutic applications, including as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the development of advanced materials, such as boron-containing polymers and composites.

Mechanism of Action

The mechanism by which C13H16BF4NS2 exerts its effects depends on its specific application. In organic synthesis, the compound acts as a boron source in coupling reactions, facilitating the formation of carbon-carbon bonds. In biological applications, the boron atoms in the compound can interact with biological molecules, enabling its use in imaging and therapy. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

C13H16BF4NS2: can be compared with other boron-containing compounds, such as:

    Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions but lacks the additional functional groups present in .

    Boron trifluoride etherate: Used as a catalyst in organic synthesis but has different reactivity and applications compared to .

    Boronic esters: Similar in their use in coupling reactions but vary in their stability and reactivity.

The uniqueness of This compound

Properties

IUPAC Name

diethyl-(4-phenyl-1,3-dithiol-2-ylidene)azanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NS2.BF4/c1-3-14(4-2)13-15-10-12(16-13)11-8-6-5-7-9-11;2-1(3,4)5/h5-10H,3-4H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAWMBJRUXHMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+](=C1SC=C(S1)C2=CC=CC=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF4NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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